molecular formula C14H22N2O3 B612337 Trimetazidina CAS No. 5011-34-7

Trimetazidina

Número de catálogo: B612337
Número CAS: 5011-34-7
Peso molecular: 266.34 g/mol
Clave InChI: UHWVSEOVJBQKBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimetazidine, químicamente conocida como 1-(2,3,4-trimetoxibencil)piperazina, es un fármaco utilizado principalmente para el tratamiento de la angina de pecho, una afección caracterizada por dolor en el pecho debido a la reducción del flujo sanguíneo al corazón. Se clasifica como un agente antiisquémico citoprotector, lo que significa que ayuda a proteger las células del daño causado por la isquemia (reducción del suministro de sangre). Trimetazidine fue desarrollado y comercializado por primera vez por Laboratoires Servier en Francia y se ha utilizado en varios países por sus beneficios terapéuticos .

Aplicaciones Científicas De Investigación

Trimetazidine tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Trimetazidine ejerce sus efectos inhibiendo la enzima tiolase de 3-cetoacil-CoA de cadena larga, que participa en la oxidación de los ácidos grasos. Al reducir la oxidación de los ácidos grasos y promover la oxidación de la glucosa, trimetazidine ayuda a mantener los niveles de energía celular durante las condiciones isquémicas. Este mecanismo asegura el correcto funcionamiento de las bombas iónicas y el flujo transmembranal de sodio-potasio, preservando así la homeostasis celular .

Análisis Bioquímico

Biochemical Properties

Trimetazidine works by inhibiting a specific enzyme called long-chain 3-ketoacyl-CoA thiolase . This enzyme is involved in the beta-oxidation process of fatty acids . By blocking this enzyme, Trimetazidine reduces the oxidation of fatty acids and promotes the oxidation of glucose instead .

Cellular Effects

Trimetazidine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase the viability of H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R) treatment . It also mitigates ischemia-induced muscle atrophy and inflammation, as well as reduces fibrosis progression .

Molecular Mechanism

The molecular mechanism of Trimetazidine involves its interaction with biomolecules and its impact on gene expression. It is hypothesized that Trimetazidine inhibits 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation but not glucose metabolism, preventing the acidic conditions that exacerbate ischemic injury . Evidence for this mechanism is controversial .

Temporal Effects in Laboratory Settings

In laboratory settings, Trimetazidine has been shown to have temporal effects on cellular function. For example, it has been demonstrated to significantly enhance angiogenesis and tissue perfusion after femoral artery ligation (FAL) when compared to the saline group .

Dosage Effects in Animal Models

In animal models, the effects of Trimetazidine vary with different dosages. For instance, Trimetazidine has been shown to improve angiogenesis and tissue perfusion in ischemic rat skeletal muscle .

Metabolic Pathways

Trimetazidine is involved in several metabolic pathways. It enhances vasodilation and hemodynamic function by modulating endothelial nitric oxide synthase activity, nitric oxide production, and endothelin-1 . It also ameliorates metabolic parameters, including reducing blood glucose, mitigating oxidative stress, and dampening inflammation .

Transport and Distribution

It is known that Trimetazidine is completely absorbed at around 5 hours, and steady state is reached by the 60th hour .

Subcellular Localization

It has been suggested that Trimetazidine can balance intracellular ATP levels and protect mitochondrial functions and energy metabolism of cells during hypoxia or ischemia .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Trimetazidine puede sintetizarse mediante una reacción de aminación reductora. El proceso implica la reacción de 2,3,4-trimetoxibenzaldehído con piperazina en presencia de ácido fórmico como catalizador. La mezcla de reacción se somete entonces a reflujo, acidificación y evaporación rotatoria para obtener trimetazidine . Otro método implica el uso de un complejo de picolinamida e iridio como catalizador, con ácido fórmico como fuente de hidrógeno .

Métodos de Producción Industrial: En entornos industriales, la síntesis de trimetazidine suele implicar el uso de 2,3,4-trimetoxibenzaldehído y piperazina como materiales de partida. La reacción es catalizada por ácido fórmico, y el producto se purifica mediante cristalización y otras técnicas de separación. Este método es ventajoso debido a su alto rendimiento, bajo coste y respeto al medio ambiente .

Análisis De Reacciones Químicas

Tipos de Reacciones: Trimetazidine experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Trimetazidine puede oxidarse en condiciones específicas para formar los productos de oxidación correspondientes.

    Reducción: El compuesto puede reducirse para formar diferentes derivados.

    Sustitución: Trimetazidine puede participar en reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

    Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

    Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

    Sustitución: Se pueden utilizar varios nucleófilos o electrófilos en función de la sustitución deseada.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes derivados oxigenados, mientras que la reducción puede producir varias formas reducidas de trimetazidine .

Comparación Con Compuestos Similares

Trimetazidine es único en su clase de agentes antiisquémicos citoprotectores debido a su mecanismo de acción específico. Compuestos similares incluyen:

    Ranolazina: Otro fármaco antianginoso que actúa inhibiendo la corriente de sodio tardía en las células cardíacas.

    Ivabradina: Un fármaco que reduce la frecuencia cardíaca inhibiendo la corriente divertida (If) en el nodo sinoauricular.

    Nicorandil: Un vasodilatador que actúa abriendo los canales de potasio y donando óxido nítrico.

En comparación con estos compuestos, la capacidad de trimetazidine para cambiar el metabolismo celular de la oxidación de los ácidos grasos a la oxidación de la glucosa la hace particularmente eficaz para proteger las células durante las condiciones isquémicas .

Propiedades

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWVSEOVJBQKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048531
Record name Trimetazidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

During myocardial ischemia, anaerobic metabolism takes over, increasing levels of lactic acid. The decreased intracellular pH and increased concentration of protons activates sodium-hydrogen and sodium-calcium antiport systems, raising intracellular calcium concentrations, finally leading to decreased contractility. This injury to the myocardium raises concentrations of catecholamines, which activate hormone sensitive lipase, and increasing fatty acid concentrations in plasma. When the myocardium is repurfused, fatty acid oxidation becomes the dominant form of ATP production, maintaining an acidic pH, and further exacerbating the injury. The mechanism of action of trimetazidine is not fully understood. Trimetazidine may inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long chain fatty acid β-oxidation but not glycolysis in the myocardium. The decreased long chain fatty acid β-oxidation is compensated for by increased use of glucose, preventing a lowered myocardial pH, and further decreases in contractility. However, another study suggests that 3-ketoacyl coenzyme A thiolase may not be trimetazidine's target, and that this mechanism may be incorrect.
Record name Trimetazidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

5011-34-7
Record name Trimetazidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5011-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimetazidine [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005011347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimetazidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimetazidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimetazidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETAZIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9A0A0R9S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

A: Trimetazidine exerts its anti-ischemic effects by optimizing cardiac energy metabolism. It does so by inhibiting the long-chain isoform of 3-ketoacyl coenzyme A thiolase (LC 3-KAT), an enzyme involved in the beta-oxidation of fatty acids. []

A: Inhibiting fatty acid oxidation shifts myocardial substrate utilization towards glucose. This shift is beneficial during ischemia because glucose oxidation requires less oxygen than fatty acid oxidation to produce the same amount of ATP. [, , , ]

A: Trimetazidine's inhibition of LC 3-KAT leads to increased glucose oxidation, improved cardiac function, and enhanced cardiac efficiency, particularly after ischemia. [, ] Additionally, it may contribute to a reduction in cardiac oxygen radical production during reperfusion. []

A: Studies indicate that Trimetazidine does not significantly alter hemodynamic parameters like heart rate, blood pressure, or coronary flow. Its cardioprotective effects are attributed primarily to its metabolic modulation. [, , , ]

ANone: This information is not explicitly provided in the provided research excerpts. Please refer to chemical databases like PubChem or ChemSpider for this information.

ANone: The provided research excerpts do not include spectroscopic data for Trimetazidine.

ANone: The provided research excerpts primarily focus on the pharmacological aspects of Trimetazidine. Information regarding its material compatibility and stability under various conditions is not discussed.

A: Trimetazidine is not known to have catalytic properties. It acts as an enzyme inhibitor, specifically targeting LC 3-KAT. [, ]

ANone: The provided research excerpts mainly focus on in vitro and in vivo studies. There is no mention of specific computational chemistry or modeling techniques used in these studies.

A: The research mentions the use of Trimetazidine in both immediate-release and modified-release tablet formulations. [, ] Additionally, one study explored a topical ophthalmic film formulation using HPMC as a hydrogel-forming polymer. []

A: While the research doesn't explicitly describe specific strategies to improve these parameters, the development of a modified-release formulation suggests efforts to optimize its pharmacokinetic profile. [, ] One study also explored a transdermal therapeutic system (TTS) incorporating limonene to enhance Trimetazidine's permeation across the skin. []

ANone: The provided research excerpts focus on the pharmacological and clinical aspects of Trimetazidine and do not discuss SHE regulations.

A: A study on healthy volunteers showed that Trimetazidine dihydrochloride tablets reach peak plasma concentration (Cmax) around 1.8 hours after oral administration. [] The elimination half-life (t1/2) was approximately 6.1 hours. []

A: In vivo studies demonstrate that Trimetazidine improves cardiac function in various animal models of heart failure and ischemia. [, , , , , ] For instance, in rats with heart failure induced by ascending aortic banding, Trimetazidine treatment prevented the down-regulation of β- and α-adrenergic receptors, reduced cardiac hypertrophy, and attenuated the increase in plasma brain natriuretic peptide (BNP) levels. []

A: One study employed cultured human aortic smooth muscle cells (HASMCs) to investigate Trimetazidine's effects on atherosclerosis. [] Results showed that Trimetazidine could inhibit oxidized LDL-induced HASMC proliferation and attenuate H2O2-induced ROS production in these cells. [] Another study utilized H9c2 cardiomyocytes to investigate the role of the CSE/H2S pathway in Trimetazidine's protection against hypoxia/reoxygenation injury. []

ANone: Various animal models were employed in the research, including:

  • Rats: Isoproterenol-induced heart failure [], chronic pancreatitis [], myocardial ischemia-reperfusion injury [], ventricular fibrillation model [], and others.
  • Guinea pigs: Langendorff heart, working heart, and heart-lung preparations subjected to ischemia. []
  • Mice: Coxsackievirus B3-induced myocarditis. []

ANone: Clinical trials have shown that Trimetazidine:

  • Improves symptoms of stable angina, reduces angina attacks, and decreases nitroglycerin consumption. [, , , , , ]
  • Improves left ventricular function in patients with heart failure, including those with ischemic and non-ischemic cardiomyopathy. [, , , , , , ]
  • Might reduce all-cause mortality and heart failure hospitalizations in patients with heart failure, although larger trials are needed to confirm these findings. [, , ]
  • Shows promise in preventing recurrence of paroxysmal atrial fibrillation when combined with metoprolol. []
  • May have preventive effects in a rat model of chronic pancreatitis. []

ANone: The provided research excerpts do not contain information regarding resistance mechanisms or cross-resistance associated with Trimetazidine.

ANone: The provided research excerpts primarily focus on the therapeutic benefits of Trimetazidine and do not extensively discuss its toxicology or long-term safety profile.

A: While the provided research does not describe specific drug delivery and targeting strategies for Trimetazidine, one study explored a transdermal delivery system (TTS) incorporating limonene to enhance its permeation across the skin. []

A: The provided research highlights the use of plasma brain natriuretic peptide (BNP) levels as a marker of heart failure severity and treatment response to Trimetazidine. [, ] One study also investigated serum heart fatty acid-binding protein (H-FABP) levels as a potential biomarker in patients with atrial fibrillation treated with Trimetazidine. []

A: One study employed a validated LC-MS/MS method to determine Trimetazidine dihydrochloride concentrations in human plasma for pharmacokinetic and bioequivalence studies. []

ANone: The provided research excerpts do not discuss the environmental impact or degradation of Trimetazidine.

A: One study described the validation of an LC-MS/MS method for quantifying Trimetazidine dihydrochloride in human plasma, demonstrating acceptable linearity, sensitivity, and precision for pharmacokinetic and bioequivalence studies. []

ANone: The research excerpts do not directly address quality control and assurance measures for Trimetazidine.

ANone: The provided research excerpts do not provide information on Trimetazidine's immunogenicity or potential to elicit immunological responses.

ANone: The provided research excerpts do not mention specific drug-transporter interactions associated with Trimetazidine.

ANone: The provided research excerpts do not elaborate on Trimetazidine's potential to induce or inhibit drug-metabolizing enzymes.

ANone: The research excerpts do not offer information on the biocompatibility or biodegradability of Trimetazidine.

A: The research mentions conventional anti-anginal therapies such as nitrates, beta-blockers, and calcium channel antagonists as alternatives to Trimetazidine. [, , ] Direct comparisons of efficacy, cost, and impact are not extensively discussed in all cases.

ANone: This topic is not covered in the provided research excerpts.

ANone: The provided research excerpts do not focus on research infrastructure or specific resources related to Trimetazidine.

A: One excerpt mentions that Trimetazidine represents a new therapeutic class and concept in coronary disease management, focusing on cellular anti-ischemic effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.